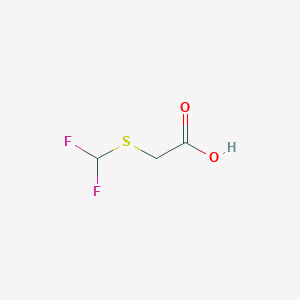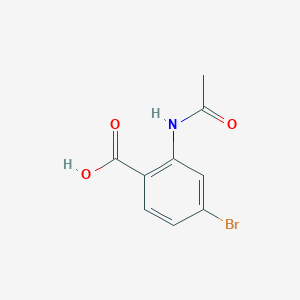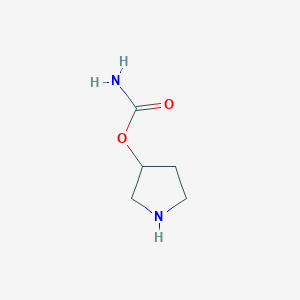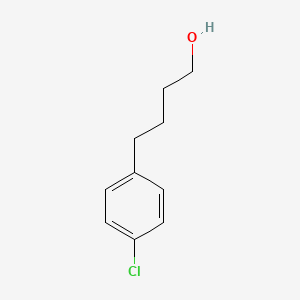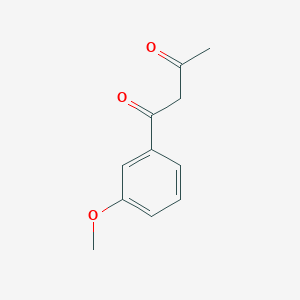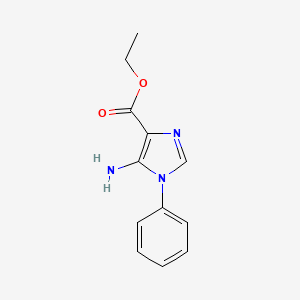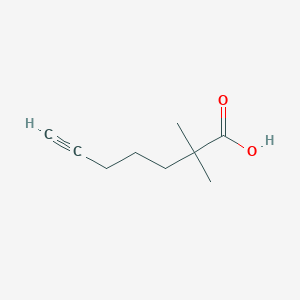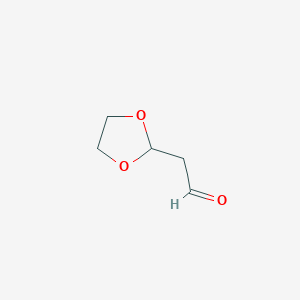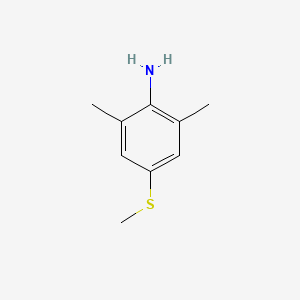
7-Methoxyisochroman-4-one
Descripción general
Descripción
7-Methoxyisochroman-4-one is a heterobicyclic compound with the CAS Number: 54212-34-9 . It has a molecular weight of 178.19 and its IUPAC name is 7-methoxy-1H-isochromen-4 (3H)-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes 7-Methoxyisochroman-4-one, has seen significant developments . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of 7-Methoxyisochroman-4-one is represented by the linear formula C10H10O3 . Its InChI Code is 1S/C10H10O3/c1-12-8-2-3-9-7 (4-8)5-13-6-10 (9)11/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
7-Methoxyisochroman-4-one is a solid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Reduction
- Synthesis Methods : 7-Methoxychroman undergoes Birch reduction, leading to hydrolysis products such as 4a,5,6,7-tetrahydrochroman-7-one. This compound can also be obtained by hydrogenating 4-(γ-hydroxypropyl)-resorcinol in the presence of rhodium on alumina (Blickenstaff & Tao, 1968).
Natural Occurrence and Isolation
- Natural Isolation : From the bulb wax of Eucomis comosa, 5, 7-Dihydroxy-8-methoxy-chroman-4-one was isolated. This compound is the first natural chroman-4-one known to be unsubstituted in the heterocyclic ring (Heller & Tamm, 1978).
Anticancer and Antimitotic Properties
- Antimitotic Agent : 4'-methoxy-2-styrylchromone shows selective proliferation inhibition in human tumor cell lines, blocking tumor cells in the G2/M phase of the cell cycle, suggesting its potential as a microtubule-stabilizing antimitotic agent (Marinho et al., 2008).
Biological Imaging and Fluorescence
- Fluorescent Scaffolds : 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), developed from 7-hydroxyisoflavones, serve as fluorescent scaffolds for biological imaging in cells and tissues, offering advantages like non-toxicity and strong fluorescence (Miao et al., 2015).
Photochemical Reactions
- Photochemical Synthesis : 7-Methoxychromone reacts with acetylene under photochemical conditions to form specific adducts and dimers, demonstrating its potential in photochemical synthesis applications (Matsui & Nakayama, 1983).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit unique crystal structures, often crystallizing in chiral space groups, which is significant for understanding molecular interactions and properties (Palusiak et al., 2004).
Plant Growth Regulatory Activity
- Agricultural Applications : Ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman show plant growth regulatory activity, indicating potential use in agriculture (Cutler et al., 1997).
Dual Emission Dyes
- Development of Dyes : 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones are synthesized to create dyes with dual emission in the red region of the spectrum, useful in fluorescent probes for biological research (Klymchenko & Mély, 2004).
Anti-angiogenic Properties
- Medical Applications : A homoisoflavanone derivative of 7-Methoxyisochroman-4-one from Cremastra appendiculata bulb has shown potent inhibition of angiogenesis, indicating potential medical applications (Shim et al., 2004).
Safety and Hazards
Direcciones Futuras
While specific future directions for 7-Methoxyisochroman-4-one are not available, there are general trends in the field of chemistry that could be relevant. For instance, there is a growing interest in developing new chromone derivatives with diversified pharmacological activities . Additionally, there is a push towards more sustainable and efficient chemical transformations .
Relevant Papers The relevant papers retrieved provide insights into the synthesis, properties, and potential applications of 7-Methoxyisochroman-4-one . They highlight the importance of this compound as a building block in medicinal chemistry and provide information on its properties .
Mecanismo De Acción
Target of Action
Chromanone, a closely related compound, has been reported to exhibit a wide range of pharmacological activities, suggesting it may interact with multiple targets .
Mode of Action
Chromanone analogs have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in various ways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
Propiedades
IUPAC Name |
7-methoxy-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNVFZLTMUAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561315 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54212-34-9 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




